
Iopamidol
Übersicht
Beschreibung
Iopamidol ist ein nicht-ionisches, niedrig-osmolarisches jodhaltiges Kontrastmittel, das von Bracco Diagnostics entwickelt wurde. Es wird häufig in der medizinischen Bildgebung verwendet, insbesondere für die Angiographie im gesamten Herz-Kreislauf-System. This compound ist in verschiedenen Konzentrationen erhältlich, die von 200 bis 370 mgI/mL reichen .
Wirkmechanismus
Target of Action
Iopamidol is a nonionic, low-osmolar iodinated contrast agent . It is primarily used in medical imaging for radiological visualization of a variety of anatomic structures . The primary targets of this compound are the internal structures of the human body that need to be visualized for diagnostic purposes .
Mode of Action
This compound works by enhancing the contrast in images produced by x-rays . It achieves this by opacifying vessels and anatomical structures in the path of the flow of the contrast media . The iodine present in this compound absorbs x-rays and allows blood vessels and other structures to be distinguished from surrounding tissues in radiographic images .
Biochemical Pathways
It is primarily excreted unchanged by the kidneys .
Pharmacokinetics
The pharmacokinetics of this compound conform to an open two-compartment model with first-order elimination . This involves a rapid alpha phase for drug distribution and a slow beta phase for drug elimination . In patients with impaired renal function, the elimination half-life is prolonged, dependent upon the degree of impairment .
Result of Action
The primary result of this compound’s action is the enhancement of radiographic images. This allows for better visualization of internal structures during medical imaging procedures . This compound-loaded hydrogels have been shown to replicate the typical features of the CEST pattern of this compound at pH 7.4, with a predominant ST effect at 4.2 ppm .
Action Environment
Environmental factors can influence the action and efficacy of this compound. For instance, physicochemical environmental conditions can affect the biotransformation of this compound . Additionally, the manufacturing process of this compound can be influenced by environmental factors, such as the use of certain chemical processes . More research is needed to fully understand the impact of environmental factors on the action and stability of this compound .
Wissenschaftliche Forschungsanwendungen
Medical Imaging
Computed Tomography (CT) Scans:
Iopamidol is extensively used in CT imaging to improve the contrast of blood vessels, organs, and tissues. It is injected intravenously before scanning, allowing radiologists to obtain detailed images essential for diagnosing conditions like tumors, injuries, and infections. The agent enhances the visibility of structures by increasing x-ray absorption in areas where it accumulates.
Angiography:
In angiographic procedures, this compound is injected directly into blood vessels to visualize vascular abnormalities such as blockages and aneurysms. This application is critical for guiding interventional procedures like stenting or embolization.
Pharmacokinetics and Safety
This compound exhibits a pharmacokinetic profile characterized by rapid distribution and elimination. Studies indicate that approximately 35-40% of the administered dose is excreted within 60 minutes post-injection, with over 90% excreted within 72-96 hours in patients with normal renal function . Its low osmolality minimizes the risk of adverse reactions, making it safer for patients with pre-existing health conditions .
MRI Applications
Recent research has explored this compound's potential as a chemical exchange saturation transfer (CEST) agent in magnetic resonance imaging (MRI). It has been shown to enhance imaging capabilities by providing pH mapping in renal studies and improving contrast in combined MRI and CT protocols . This expands its utility beyond traditional x-ray applications.
Study on Efficacy and Safety
A multicenter study compared this compound-370 with iodixanol-320 during contrast-enhanced multidetector-row computed tomography (CE-MDCT). The results indicated that this compound-370 provided significantly greater enhancement during the arterial phase while maintaining comparable safety profiles regarding heart rate changes .
Safety Evaluation in Peripheral Arteriography
A clinical evaluation involving ten patients undergoing peripheral arteriography assessed the safety and tolerance of this compound. All participants reported only mild sensations during injection, indicating a favorable safety profile .
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Elimination Half-Life | Approximately 2 hours |
Cumulative Urinary Excretion | 35-40% at 60 min 80-90% at 8 hrs 90%+ at 72-96 hrs |
Renal Visualization Time | 30-60 seconds post-injection |
Stability | Stable in solution |
Table 2: Comparison of Contrast Enhancement
Contrast Agent | Arterial Phase HU | Portal Venous Phase HU |
---|---|---|
This compound-370 | Higher (301.3 ± 80.2) | Similar |
Iodixanol-320 | Lower (273.6 ± 65.9) | Similar |
Biochemische Analyse
Biochemical Properties
Iopamidol plays a crucial role in biochemical reactions due to its iodine content, which is responsible for its radiopaque properties. It interacts with various biomolecules, including enzymes and proteins, primarily through non-covalent interactions. These interactions are essential for its function as a contrast agent, as they facilitate the distribution and retention of this compound in specific tissues. For instance, this compound has been shown to interact with albumin, a major plasma protein, which aids in its transport and distribution within the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in certain cell types, leading to the activation of stress response pathways. This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Additionally, this compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interaction with biomolecules, such as proteins and enzymes. This compound binds to these biomolecules through non-covalent interactions, which can lead to changes in their conformation and activity. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, thereby affecting metabolic flux. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained oxidative stress and alterations in gene expression. These effects are particularly evident in in vitro studies, where cells are continuously exposed to this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, this compound can induce toxicity, including nephrotoxicity and hepatotoxicity. These toxic effects are dose-dependent and are associated with increased oxidative stress and inflammation in the affected tissues. Threshold effects have also been observed, where certain doses of this compound are required to elicit specific biological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized in the liver by enzymes such as cytochrome P450, which facilitate its conversion into more water-soluble metabolites. These metabolites are then excreted through the kidneys. This compound can also affect metabolic flux by inhibiting the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Albumin, a major plasma protein, plays a significant role in the transport of this compound within the bloodstream. Additionally, this compound can interact with cell membrane transporters, which facilitate its uptake and distribution within specific tissues. These interactions are crucial for the localization and accumulation of this compound in target areas, such as the kidneys and liver .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through these interactions. This localization is essential for its activity and function, as it allows this compound to exert its effects on specific cellular processes. For example, this compound has been shown to accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Iopamidol umfasst mehrere Schritte. Ein gängiges Verfahren umfasst die Reaktion einer Verbindung mit einem Acylierungsmittel wie (S)-2-(Acetyloxy)propionylchlorid in einem Reaktionsmedium. Es folgt die Hydrolyse mit einer wässrigen Lösung bei einem pH-Wert von 0 bis 7 unter Verwendung von Wasser oder einer verdünnten alkalischen Lösung wie Natriumhydroxid oder Kaliumhydroxid. Der Zwischenstoff wird dann einer alkalischen Hydrolyse unterzogen, um die (S)-2-(Hydroxy)propionylgruppe wiederherzustellen, wodurch this compound entsteht .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise in einer Eintopfsynthese ohne Zwischenisolierung. Diese Methode ist vorteilhaft, da sie den Bedarf an Lösungsmittelrückgewinnung und -recycling reduziert, wodurch die Ausbeute erhöht und die Wirtschaftlichkeit gesteigert wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Iopamidol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. So kann es durch Eisen/Sulfit-Systeme umgewandelt werden, wobei mehrere reaktive Spezies wie Fe(IV), SO4•− und SO5•− beteiligt sind .
Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die bei den Reaktionen von this compound verwendet werden, gehören Schwefelsäure, Natriumhydroxid und Kaliumhydroxid. Die Reaktionsbedingungen umfassen häufig bestimmte pH-Werte und Temperaturen, um die gewünschten Transformationen zu ermöglichen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene jodierte Derivate und Zwischenprodukte, die für die Anwendung als Kontrastmittel entscheidend sind .
Vergleich Mit ähnlichen Verbindungen
- Iohexol
- Iomeprol
- Iopromide
Comparison: Iopamidol is unique due to its nonionic and low-osmolar properties, which reduce the risk of adverse reactions compared to high-osmolar iodinated contrast agents. Studies have shown that iohexol and iomeprol are more effectively biotransformed in comparison to this compound, highlighting its stability and persistence in biological systems .
Biologische Aktivität
Iopamidol is a nonionic, low-osmolar iodinated contrast agent commonly used in medical imaging, particularly in computed tomography (CT) and angiography. Despite its widespread application, recent studies have highlighted significant biological activities and potential adverse effects associated with its use, particularly concerning nephrotoxicity and cellular interactions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on renal function, and implications for clinical practice.
This compound's primary role as a contrast agent is to enhance the visibility of internal structures during imaging procedures. Its chemical structure includes an amide group that facilitates pH-dependent exchange rates, allowing it to serve as a pH-sensitive contrast agent in various environments, including tumor microenvironments . The compound's high water solubility and low toxicity profile make it an attractive option for medical imaging applications .
Overview
One of the most critical concerns regarding this compound is its association with renal toxicity. Studies have demonstrated that this compound can induce mitochondrial damage in renal epithelial cells, leading to impaired renal function. This effect is particularly pronounced in patients with preexisting kidney conditions .
Case Studies and Research Findings
- Mitochondrial Damage : Research using human embryonic kidney cells (HEK293T) has shown that this compound treatment results in: These findings suggest that this compound can compromise mitochondrial function, which is critical for cellular energy production.
- Animal Studies : In vivo studies involving zebrafish larvae and killifish proximal tubules have corroborated these findings, indicating that mitochondrial dysfunction is a key mechanism underlying this compound-induced nephrotoxicity .
- Clinical Implications : A retrospective analysis highlighted that patients with compromised renal function are at a higher risk for adverse effects when administered this compound. The study emphasized the need for careful monitoring of renal parameters post-administration to mitigate risks .
Pharmacokinetics and Distribution
This compound is characterized by rapid distribution within the body following intravenous administration. It typically reaches peak concentration in renal parenchyma within 30-60 seconds and provides optimal imaging contrast between 5 to 15 minutes post-injection . Importantly, this compound exhibits minimal protein binding and does not significantly cross the blood-brain barrier, reducing concerns regarding central nervous system toxicity .
Adverse Reactions
While generally well-tolerated, this compound can elicit hypersensitivity reactions in some patients. Reports indicate that anaphylactic reactions may occur, necessitating immediate medical intervention during imaging procedures . The incidence of such reactions underscores the importance of patient history review prior to administration.
Summary Table of Biological Effects
Eigenschaften
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZXYNRDCRIARQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023158 | |
Record name | Iopamidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol | |
Record name | Iopamidol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
To test the hypothesis that iodinated contrast media may induce an elevation in serum potassium level, /contrast media was administered to rabbits and tested in-vitro according to four protocols./ Protocol A: After intravenous infusion of contrast media into six rabbits, alterations of potassium ion concentrations were measured. Protocol B: Fresh rabbit blood was mixed in vitro with contrast media, and the fluctuations in potassium were monitored over a 30-minute period. Protocol C: Similar to protocol B, except that blood from humans with no reaction to contrast media was used. For protocol A, blood potassium levels increased above baseline levels. The elevations were statistically significant (P < .05). For protocol B, diatrizoate and ioxaglate caused a gradual increase in blood potassium levels, but iopamidol did not. In protocol C, all three contrast media caused statistically significant elevation in potassium levels. The release of potassium was statistically significant at 5 minutes (P < .05 for diatrizoate and ioxaglate, and P < .01 for iopamidol). The mean release rates (+/- standard deviation) by means of linear regression analysis were 0.0190 mmol/min +/- 0.0112 with diatrizoate, 0.0159 mmol/min +/- 0.0057 with iopamidol, and 0.0088 mmol/min +/- 0.0033 with ioxaglate. Iodinated contrast media increase blood potassium levels causing release of potassium into intravascular spaces. This potassium release may play some role in contrast medium-induced adverse reactions., The synthesis of prostaglandins and other metabolic products of arachidonic acid (AA) was investigated in isolated perfused lungs of hamsters during the infusion of various concentrations of meglumine diatrizoate and iopamidol. Forty nmol of (14)C-AA was infused into the pulmonary circulation with radiographic contrast media (RCM), and prostaglandins, thromboxanes, and metabolites of lipoxygenases were analyzed from the nonrecirculating perfusion effluent. Arachidonate infusion increased the perfusion pressure. This pressor response was decreased by iopamidol ... The amount of radioactivity was decreased in the perfusion effluent and increased in lung lipids by iopamidol. ... Almost all arachidonate metabolites were decreased significantly by iopamidol when compared with hypertonic saline ... | |
Record name | Iopamidol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
60166-93-0, 66108-95-0 | |
Record name | Iopamidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60166-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iopamidol [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iopamidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08947 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | iohexol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iopamidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthaldiamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOPAMIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR13W81H44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iopamidol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at about 300 °C without melting | |
Record name | Iopamidol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.